Thieno[3,2-b]pyridin-2-ylmethanol
Description
Significance of Fused Heterocyclic Systems in Chemical Sciences
Fused heterocyclic systems, which are complex ring structures where two or more heterocyclic rings share atoms, are of paramount importance in the chemical sciences. fiveable.me These compounds are integral to medicinal chemistry and drug discovery due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. airo.co.inekb.egresearchgate.net The fusion of rings, such as a thiophene (B33073) and a pyridine (B92270) ring, creates a rigid, often planar structure that can interact efficiently with biological targets, making them valuable scaffolds in pharmaceutical development. ias.ac.in The presence of heteroatoms like nitrogen and sulfur introduces unique electronic properties and functionalization possibilities, rendering them versatile building blocks for the synthesis of complex molecules and functional materials like organic semiconductors. fiveable.meias.ac.in
Overview of the Thieno[3,2-b]pyridine (B153574) Core Structure
The thienopyridine scaffold consists of a thiophene ring fused to a pyridine ring. There are six possible isomers of thienopyridine, distinguished by the mode of fusion between the two rings. researchgate.net The Thieno[3,2-b]pyridine structure is one of these isomers, characterized by the specific annelation where the thiophene and pyridine rings are fused at the 3,2- and b-positions, respectively. researchgate.netnih.gov This arrangement results in a bicyclic aromatic system containing both a sulfur and a nitrogen atom. The Thieno[3,2-b]pyridine core is considered one of the four most studied thienopyridine isomers. researchgate.net Research has explored the synthesis of various derivatives from this core, such as methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which have shown potential in anticancer research. mdpi.com
Table 1: Isomers of Thienopyridine
| Isomer Name | Fusion Pattern |
|---|---|
| Thieno[2,3-b]pyridine (B153569) | [2,3-b] |
| Thieno[3,2-b]pyridine | [3,2-b] |
| Thieno[2,3-c]pyridine (B153571) | [2,3-c] |
| Thieno[3,2-c]pyridine (B143518) | [3,2-c] |
| Thieno[3,4-b]pyridine | [3,4-b] |
| Thieno[3,4-c]pyridine | [3,4-c] |
This table is based on the six known isomeric structures of thienopyridine. researchgate.net
Position of Thieno[3,2-b]pyridin-2-ylmethanol within the Thienopyridine Class
This compound is a specific derivative of the Thieno[3,2-b]pyridine core structure. proactivemr.com It is distinguished by the presence of a hydroxymethyl group (-CH₂OH) attached to the carbon at position 2 of the thiophene portion of the scaffold. This functionalization positions it as an alcohol derivative within the broader class of thienopyridines. While many thienopyridine derivatives are known for their potent biological activities, particularly as antiplatelet agents that inhibit the P2Y12 receptor, the specific research findings on the biological role of this compound are not as extensively documented in publicly available literature. researchgate.netwikipedia.org Its significance lies in its identity as a functionalized member of a privileged chemical scaffold, making it a potential intermediate or building block in the synthesis of more complex molecules. airo.co.inmdpi.com
Table 2: Structural Details of this compound
| Property | Detail |
|---|---|
| Core Structure | Thieno[3,2-b]pyridine |
| Functional Group | Methanol (B129727) (-CH₂OH) |
| Position of Functional Group | Position 2 |
| Chemical Formula | C₈H₇NOS |
| CAS Registry Number | 94191-19-2 |
Data compiled from chemical database information. proactivemr.com
Historical Context and Evolution of Research on Thienopyridine Scaffolds
The scientific exploration of thienopyridine scaffolds has a rich history, primarily driven by the search for new therapeutic agents. The thienopyridine class of compounds was first identified by researchers at Sanofi in the 1970s while screening for compounds with anti-inflammatory activity. researchgate.net This research led to the discovery that some of these compounds possessed significant antiplatelet and antithrombotic properties. researchgate.net
The first thienopyridine to be introduced into clinical practice was Ticlopidine, launched in France in 1978. researchgate.netnih.gov It was recognized for its ability to irreversibly inhibit platelet aggregation by blocking the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor. oup.comtaylorandfrancis.com
The success of Ticlopidine spurred further research to find analogues with improved profiles. This led to the development of Clopidogrel (B1663587), a (S)-isomer that was found to be more active and better tolerated. researchgate.net Clopidogrel was launched in 1998 and became a cornerstone of antiplatelet therapy for many years. researchgate.netnih.gov Subsequent research continued to evolve the class, leading to the development of Prasugrel (B1678051), another potent P2Y12 inhibitor, aiming to overcome some of the limitations of its predecessors. nih.gov The timeline below highlights key milestones in the development of major thienopyridine drugs.
Table 3: Timeline of Key Thienopyridine Developments
| Year | Milestone | Reference |
|---|---|---|
| 1970s | Discovery of the thienopyridine class with antiplatelet activity by Sanofi researchers. | researchgate.net |
| 1978 | Ticlopidine, the first thienopyridine drug, is introduced in France. | researchgate.net |
| 1998 | Clopidogrel is launched as a more potent and better-tolerated alternative to Ticlopidine. | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
thieno[3,2-b]pyridin-2-ylmethanol |
InChI |
InChI=1S/C8H7NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-4,10H,5H2 |
InChI Key |
SAOXZYFYNGRREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(S2)CO)N=C1 |
Origin of Product |
United States |
Synthetic Strategies for Thieno 3,2 B Pyridin 2 Ylmethanol and Analogous Thienopyridine Derivatives
De Novo Synthesis of the Thieno[3,2-b]pyridine (B153574) Nucleus
The foundational step in producing thieno[3,2-b]pyridin-2-ylmethanol is the assembly of the core thieno[3,2-b]pyridine ring system. This can be achieved through various synthetic methodologies, including both multi-step sequences and convergent cyclization reactions.
Multi-Step Approaches to the Fused Ring System
Multi-step syntheses offer a high degree of control over the substitution patterns of the final thieno[3,2-b]pyridine product. These methods often involve the sequential construction of the thiophene (B33073) and pyridine (B92270) rings. A common strategy begins with a pre-functionalized thiophene, which then undergoes ring closure to form the pyridine portion of the fused system. For example, a 3-aminothiophene derivative can be reacted in a Gould-Jacobs-type reaction to build the pyridine ring. abertay.ac.uk
Another approach involves the initial formation of a pyridine ring, which is subsequently used as a scaffold to construct the thiophene ring. For instance, a suitably substituted pyridine-2(1H)-thione can be alkylated and then cyclized to form the thieno[3,2-b]pyridine core. researchgate.net These multi-step approaches, while sometimes lengthy, are valuable for accessing specific substitution patterns that may not be achievable through other methods. youtube.com
Cyclization Reactions for Thienopyridine Formation
Cyclization reactions provide a more direct and often higher-yielding route to the thieno[3,2-b]pyridine nucleus. abertay.ac.uk These reactions are prized for their efficiency and atom economy. The Friedländer annulation is a classic and powerful method for this purpose, involving the condensation of a 2-amino-3-formylthiophene with a compound containing an α-methylene ketone. abertay.ac.uk
Another effective cyclization strategy is the Thorpe–Ziegler reaction, which utilizes dinitrile precursors to construct the fused ring system. sciforum.netresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have also been employed to create precursors that can undergo intramolecular cyclization to form the thieno[3,2-b]pyridine skeleton. acs.org These modern synthetic methods offer mild reaction conditions and broad substrate scope.
Introduction of the 2-Hydroxymethyl Moiety
With the thieno[3,2-b]pyridine nucleus assembled, the next stage is the introduction of the 2-hydroxymethyl group. This is typically accomplished by first installing a precursor functional group at the C-2 position, which is then reduced to the desired alcohol.
Functionalization at the C-2 Position
The C-2 position of the thieno[3,2-b]pyridine ring system can be functionalized through various methods. One common approach is the generation of a 2-lithiated intermediate by treating the parent heterocycle with a strong organolithium base, such as n-butyllithium. This potent nucleophile can then be quenched with an electrophile like carbon dioxide to install a carboxylic acid group at the C-2 position. biosynth.com
Alternatively, a formyl group can be introduced at the C-2 position via a Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and dimethylformamide. The resulting 2-formylthieno[3,2-b]pyridine serves as a direct precursor to the target alcohol.
Reduction Methodologies for Carboxylate or Aldehyde Precursors
The final step in the synthesis of this compound is the reduction of the C-2 carboxylate or aldehyde. The choice of reducing agent is critical to ensure selectivity and avoid over-reduction or side reactions.
For the reduction of a 2-formylthieno[3,2-b]pyridine, mild hydride reagents such as sodium borohydride (B1222165) are typically used. researchgate.net This reaction is generally high-yielding and can be performed under standard laboratory conditions. If a 2-carboxylate or its ester derivative is the precursor, a more powerful reducing agent like lithium aluminum hydride is required to achieve the reduction to the primary alcohol. clockss.org
Derivatization and Functionalization of the Thieno[3,2-b]pyridine-2-ylmethanol Scaffold
The this compound scaffold is a versatile platform for further chemical modification to explore structure-activity relationships for various biological targets. The hydroxyl group of the 2-hydroxymethyl moiety is a convenient handle for introducing a wide array of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of thienopyridine derivatives. These reactions are valued for their mild conditions and tolerance of various functional groups, making them suitable for complex molecule synthesis.
The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, is a prominent method for creating biaryl structures commonly found in pharmaceuticals. This reaction has been successfully applied to the synthesis of various thieno[3,2-b]pyridine derivatives. For instance, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized via Suzuki-Miyaura coupling. The reaction conditions can be optimized for site-selective arylation, allowing for the synthesis of mono-, di-, tri-, and tetra-arylated pyridines in good to quantitative yields.
| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (4-Chlorophenyl)trifluoroborate | PdCl2(dppf)·CH2Cl2 | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82% | |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Pyridine boronic acid | PdCl2(dppf)·CH2Cl2 | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66% | |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium 3-furanylboronate | PdCl2(dppf)·CH2Cl2 | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52% |
The Sonogashira coupling is another vital palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in creating alkynyl-substituted heterocycles. Copper-free Sonogashira reactions have been developed to avoid issues like homocoupling of acetylenes and to simplify purification processes in pharmaceutical manufacturing. A two-step procedure involving a Sonogashira cross-coupling has been reported for the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from bromocyanofluoropyridines and terminal alkynes.
| Halide | Alkyne | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh3)4, CuI, THF/Et3N | 6-(Phenylethynyl)-3-fluoro-2-cyanopyridine | 93% | |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-methylbenzene | Pd(PPh3)4, CuI, THF/Et3N | 6-((4-Methylphenyl)ethynyl)-3-fluoro-2-cyanopyridine | 85% | |
| 6-Bromo-3-fluoro-2-cyanopyridine | 3-Phenyl-1-propyne | Pd(PPh3)4, CuI, THF/Et3N | 6-(3-Phenylprop-1-yn-1-yl)-3-fluoro-2-cyanopyridine | 90% |
C-N and C-O Coupling Reactions
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in the synthesis of many biologically active molecules. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are key for creating these linkages in thienopyridine synthesis. These reactions allow for the coupling of aryl halides with amines and alcohols to introduce important functional groups. For example, a series of ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were prepared through a palladium-catalyzed amination of the corresponding 2-chloro derivative with primary aromatic amines.
Scaffold Hopping Strategies to Related Thienopyridinones
Scaffold hopping is a medicinal chemistry strategy used to identify novel core structures by replacing a central scaffold with a structurally different but functionally equivalent one. This approach is particularly useful for overcoming issues like metabolic liabilities or for discovering new intellectual property. In the context of thienopyridines, scaffold hopping can be employed to access related thienopyridinone structures. This involves designing and synthesizing new bicyclic heteroaromatic scaffolds that mimic the key pharmacophoric features of a known active thienopyridine. For instance, starting from isothiazolo[4,3-b]pyridine-based inhibitors, a scaffold-hopping approach led to the synthesis of 13 new 5,6- and 6,6-fused bicyclic heteroaromatic scaffolds, some of which displayed the desired biological activity.
Regioselective Functionalization Techniques
The ability to introduce functional groups at specific positions on the thienopyridine ring system is crucial for structure-activity relationship studies. Regioselective functionalization techniques allow for precise control over the substitution pattern. One common strategy involves the directed ortho-metalation,
Chemical Reactivity and Transformation Mechanisms of Thieno 3,2 B Pyridin 2 Ylmethanol Derivatives
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group at the 2-position of the thieno[3,2-b]pyridine (B153574) core is a primary site for functional group interconversion, allowing for the synthesis of a diverse range of derivatives. Key reactions include oxidation, esterification, and etherification.
Oxidation: The primary alcohol of (Thieno[3,2-b]pyridin-2-yl)methanol can be oxidized to form the corresponding aldehyde, thieno[3,2-b]pyridine-2-carbaldehyde, or further to the carboxylic acid, thieno[3,2-b]pyridine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like manganese dioxide (MnO₂) are typically selective for the formation of the aldehyde, while stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would lead to the carboxylic acid. The oxidation of similar heteroaryl methanols, such as thiazol-2-ylmethanol to its corresponding ketone, supports the feasibility of these transformations. researchgate.net
Esterification and Etherification: Standard esterification procedures, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, can convert the hydroxymethyl group into various ester derivatives. Similarly, etherification can be achieved, for example, through the Williamson ether synthesis by first converting the alcohol to its alkoxide with a strong base and then reacting it with an alkyl halide. These reactions are fundamental in modifying the steric and electronic properties of the substituent at the 2-position.
Electrophilic and Nucleophilic Substitution Reactions on the Thienopyridine Core
The thieno[3,2-b]pyridine system exhibits distinct regioselectivity in substitution reactions due to the fused aromatic rings' differing electronic characteristics.
Electrophilic Aromatic Substitution: The thiophene (B33073) ring is significantly more electron-rich than the pyridine (B92270) ring and is thus the preferred site for electrophilic attack. Within the thiophene ring, the C3 position is the most reactive towards electrophiles. This is because the carbocation intermediate formed by attack at C3 is more stable, with the positive charge being better delocalized without disrupting the pyridine aromatic sextet. Studies on the bromination of 2-phenylthieno[3,2-b]pyridine using bromine in dichloromethane (B109758) at 0 °C have shown that substitution occurs exclusively at the 3-position to yield 3-bromo-2-phenylthieno[3,2-b]pyridine. researchgate.net Similarly, nitration would be expected to yield the 3-nitro derivative. uchicago.edu
Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by a good leaving group. The positions ortho and para to the pyridine nitrogen (C4 and C6) are the most electrophilic. vaia.comquimicaorganica.org Therefore, nucleophilic substitution is most likely to occur at these positions on a suitably substituted thieno[3,2-b]pyridine. For example, 4-chlorothieno[2,3-b]pyridine (B3024653) (an isomer) is a known precursor for nucleophilic substitution. nih.gov For the thieno[3,2-b]pyridine scaffold, a 4-chloro or 6-chloro derivative would be expected to react with various nucleophiles. Research has demonstrated the utility of substituted thieno[3,2-b]pyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been coupled with a range of (hetero)aryl boronic acids and their derivatives to produce 3-substituted products. nih.govmdpi.com
Table 1: Regioselectivity in Substitution Reactions of Thieno[3,2-b]pyridine Derivatives
| Reaction Type | Reagent Example | Position of Substitution | Product Type |
|---|---|---|---|
| Electrophilic Substitution | Br₂/CH₂Cl₂ | 3-position | 3-Bromo-thieno[3,2-b]pyridine |
| Nucleophilic Substitution | (Het)Aryl-B(OR)₂ / Pd catalyst | 3-position (on 3-bromo substrate) | 3-(Het)Aryl-thieno[3,2-b]pyridine |
| Nucleophilic Substitution | (Het)Aryl-B(OR)₂ / Pd catalyst | 6-position (on 6-bromo substrate) | 6-(Het)Aryl-thieno[3,2-b]pyridine |
Cycloaddition Reactions of Functionalized Thienopyridines
While the thieno[3,2-b]pyridine core is aromatic and generally not prone to participating as a diene in standard Diels-Alder reactions, functionalized derivatives can undergo cycloaddition reactions. These reactions often involve the substituents or a less aromatic form of the heterocyclic core. For instance, inverse electron-demand Diels-Alder reactions are a common strategy for synthesizing pyridine rings and can be applied to functionalized thienopyridines. nih.gov Reports on related systems show that thieno[3,2-c]pyridine (B143518) and thieno[2,3-d]pyrimidine (B153573) can undergo [3+2] cycloaddition reactions with dipolarophiles. acs.org Although specific examples for the thieno[3,2-b]pyridine system are scarce in the literature, it is plausible that appropriately activated derivatives could participate in such transformations to build more complex fused heterocyclic systems.
Reactions with Heteroatom Reagents (e.g., Nitrous Acid, Carbon Disulfide, Hydrazine (B178648) Hydrate)
Nitrous Acid: The reaction of thieno[3,2-b]pyridine derivatives with nitrous acid (HONO) is highly dependent on the nature of the substituents present on the ring. If an amino group is present, typically at the 3-position, it can be diazotized with nitrous acid to form a diazonium salt. rsc.org This intermediate is highly versatile and can be subsequently displaced by a variety of nucleophiles. In the case of related thieno[2,3-b]pyridine (B153569) carbohydrazides, reaction with nitrous acid has been shown to lead to the formation of fused thienopyridotriazinone systems. mdpi.comresearchcommons.org
Carbon Disulfide: Derivatives of thienopyridines containing an amino group can react with carbon disulfide (CS₂) in the presence of a base. This reaction typically leads to the formation of dithiocarbamates, which can then be cyclized to form fused heterocyclic systems containing a thiourea (B124793) moiety. For instance, o-amino ester derivatives of thieno[2,3-b]pyridine react with CS₂ and sodium hydroxide (B78521) to yield a dithiocarbamic acid salt. researchgate.net
Hydrazine Hydrate (B1144303): Hydrazine hydrate is a powerful nucleophile and reducing agent. Its most common reaction with thienopyridine derivatives involves the conversion of esters to their corresponding carbohydrazides. For example, ethyl or methyl esters of thieno[2,3-b]pyridine-2-carboxylic acid react with hydrazine hydrate to yield thieno[2,3-b]pyridine-2-carbohydrazide. mdpi.com This transformation is a key step in preparing derivatives for further reactions, such as those with nitrous acid or aldehydes.
Table 2: Reactions of Functionalized Thienopyridine Derivatives with Heteroatom Reagents
| Starting Material Functional Group | Reagent | Resulting Functional Group/Product |
|---|---|---|
| Amino Group | Nitrous Acid | Diazonium Salt / Fused Triazinone |
| Ester Group | Hydrazine Hydrate | Carbohydrazide |
| Amino Group | Carbon Disulfide | Dithiocarbamic Acid / Fused Thiourea |
Mechanistic Investigations of Key Transformations
The mechanisms underlying the transformations of thienopyridine derivatives are a subject of ongoing research, often employing computational and experimental methods to elucidate reaction pathways.
Electrophilic Substitution: The mechanism of electrophilic substitution on the thieno[3,2-b]pyridine core follows the classical arenium ion pathway. Theoretical calculations support that the attack at the C3 position is kinetically and thermodynamically favored due to the superior resonance stabilization of the resulting sigma complex, which avoids placing a positive charge on the electronegative nitrogen atom of the adjacent pyridine ring.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SₙAr) on halo-thienopyridines proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized, particularly when the substitution occurs at the C4 or C6 positions, as the electronegative pyridine nitrogen can bear a portion of the negative charge in one of the resonance structures. vaia.comquimicaorganica.org The subsequent loss of the halide leaving group restores the aromaticity of the ring.
Oxidative Transformations: Mechanistic studies on the oxidation of thienopyridines have revealed complex pathways. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) does not lead to simple N-oxidation but to an unexpected oxidative dimerization, forming complex polyheterocyclic structures. The proposed mechanism involves a regio- and stereoselective process with cleavage of N-H and C(2)=C(3) bonds and the formation of new sigma bonds, without involving the pyridine nitrogen or sulfur atoms in the oxidation. acs.orgnih.gov These studies highlight that the reaction outcomes can be highly dependent on the substrate and the specific oxidizing conditions employed.
Advanced Spectroscopic and Structural Characterization of Thieno 3,2 B Pyridin 2 Ylmethanol Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of thieno[3,2-b]pyridin-2-ylmethanol in solution. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number and types of hydrogen atoms present. The aromatic protons on the thieno[3,2-b]pyridine (B153574) core resonate at distinct chemical shifts due to the influence of the nitrogen and sulfur heteroatoms. The methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the methanol (B129727) group are also readily identified.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY spectra reveal proton-proton couplings, while HSQC and HMBC experiments establish one-bond and multiple-bond correlations between protons and carbons, respectively.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the compound's molecular formula.
In one analysis, the mass-to-charge ratio (m/z) was reported as 184 (M+1)⁺, confirming the molecular weight of the chlorinated intermediate of this compound. googleapis.com The fragmentation pattern observed in the mass spectrum offers additional structural information. The molecule can undergo characteristic fragmentation, such as the loss of the methanol group, providing further evidence for the proposed structure. Liquid chromatography-mass spectrometry is a method mentioned in relation to the analysis of related compounds. google.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, that may be present.
Advanced Chromatographic and Separation Techniques
The purification of this compound is a critical step to ensure the sample's purity for subsequent analysis and applications. Various chromatographic techniques are employed for this purpose.
Mentioned purification methods include column chromatography and high-performance liquid chromatography (HPLC). google.com These techniques separate the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. Crystallization is another method that can be used for purification. google.com
Other Spectroscopic Probes for Electronic and Vibrational Properties
In addition to NMR and MS, other spectroscopic methods can provide valuable insights into the electronic and vibrational properties of this compound.
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic transitions. The fused aromatic system of thieno[3,2-b]pyridine gives rise to characteristic absorption bands.
Computational and Theoretical Studies on Thieno 3,2 B Pyridin 2 Ylmethanol and Its Congeners
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of thieno[3,2-b]pyridine (B153574) derivatives. These methods allow for the computation of various molecular properties that govern the behavior of these compounds.
For instance, DFT calculations have been employed to compute global descriptors from Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net These descriptors are crucial for understanding the molecule's reactivity. The analysis of the electrostatic potential map, also derived from DFT, helps in identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net
A study on thieno[2,3-b]pyridine (B153569), an isomer of the core scaffold, investigated its reactivity towards electrophilic substitution through a kinetic study of hydrogen exchange and nitration. rsc.org This research helps in understanding the electronic effects of the fused heteroaromatic rings. Such computational approaches provide a theoretical framework for predicting how structural modifications to the thieno[3,2-b]pyridin-2-ylmethanol scaffold will influence its chemical behavior and, consequently, its biological activity.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used to understand the binding modes of thieno[3,2-b]pyridine derivatives with their biological targets.
Docking studies have been instrumental in identifying new series of highly selective kinase inhibitors based on the thieno[3,2-b]pyridine scaffold. nih.gov These studies revealed that the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, all while maintaining high selectivity across the kinome. nih.gov For example, the isomers MU1464 and MU1668 demonstrate profoundly different binding modes. nih.gov This flexibility suggests that the core structure can serve as a template for ATP-competitive inhibitors that anchor to the kinase's back pocket. nih.gov
In a study of thieno[2,3-b]pyridine derivatives as anticancer PIM-1 kinase inhibitors, molecular docking was used to correlate the in vitro activity of the compounds with their binding interactions in the kinase's active site. nih.gov The docking results were consistent with the experimental data, validating the computational model. nih.gov Similarly, docking studies on thieno[2,3-b]pyridine analogues as anticancer agents targeting phosphoinositide specific-phospholipase C (PLC) showed a good fit within the enzyme's scaffold, supporting the proposed mechanism of action. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for optimizing the design of new, more potent drugs.
3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thieno[3,2-d]pyrimidines, which are congeners of thieno[3,2-b]pyridines, as inhibitors of phosphodiesterase IV (PDE IV). nih.gov These studies yielded statistically significant models with good predictive power, providing valuable information for designing more potent inhibitors. nih.gov The models highlighted the importance of steric and electrostatic fields in determining the inhibitory activity. nih.gov
Another study focused on thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective PDE7 inhibitors. rsc.org Exhaustive 3D-QSAR analyses were performed to understand the pharmacophore features responsible for both potency and selectivity over PDE4. rsc.org The resulting robust statistical models can predict the activity and selectivity of new analogues before their synthesis, thus streamlining the drug discovery process. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand within a protein's active site over time. This method complements the static picture provided by molecular docking.
MD simulations have been used to investigate the binding of ligands to various enzymes, offering insights into the dynamic nature of protein-ligand interactions. For example, a 100 ns MD simulation was used to analyze the stability of styrylthieno[2,3-b]pyridine-2-carboxamide derivatives bound to the SARS-CoV-2 3CL Mpro protein. researchgate.net The simulations, along with binding free energy calculations, confirmed the high affinity and stability of the compounds in the active site. researchgate.net
In the context of macromolecular crystallography, MD simulations of protein crystals can enhance the interpretation of electron density maps, leading to revised protein models that include multiple conformations. fraserlab.com This approach provides a more realistic representation of the protein's dynamic nature and can offer deeper mechanistic insights. fraserlab.com While not directly on this compound, these methods are highly applicable to understanding its interactions with target proteins.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
For derivatives of thieno[2,3-b]pyridine, DFT calculations have been used to compute the HOMO and LUMO energies. researchgate.net These calculations help in determining global reactivity descriptors. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more readily polarized, which can be a desirable trait for a drug molecule that needs to interact with a biological target. The study of electronic transitions, often calculated using Time-Dependent DFT (TD-DFT), provides information about the molecule's absorption properties and can be correlated with its photophysical behavior. This information is valuable for the design of fluorescent probes or photosensitizers.
Structure Activity Relationship Sar and Rational Design Principles for Thieno 3,2 B Pyridine Scaffolds
Impact of Substituent Variation on Molecular Functionality
The biological activity of thieno[3,2-b]pyridine (B153574) derivatives can be profoundly influenced by the nature and position of various substituents. Research has shown that even minor chemical alterations can lead to significant changes in potency and selectivity across different therapeutic targets, including protein kinases and enzymes involved in metabolic pathways.
For instance, in the development of kinase inhibitors, the thieno[3,2-b]pyridine core acts as a scaffold for creating ATP-competitive inhibitors. researchgate.netresearchgate.net The weak interaction of the core with the kinase hinge region allows for diverse binding modes, which can be modulated by substituent changes to achieve high selectivity. researchgate.netresearchgate.netthieme-connect.com Mapping the chemical space around this central pharmacophore has led to the discovery of highly selective inhibitors for kinases like Haspin and Cyclin-Dependent Kinase-like (CDKL) kinases. researchgate.netresearchgate.netthieme-connect.com
In the context of anti-tubercular agents, specific substitutions on the thieno[3,2-b]pyridinone scaffold have been shown to be critical for activity against Mycobacterium tuberculosis. A scaffold hopping strategy led to the identification of derivatives with potent anti-mycobacterial activity. Compound 6c from this series, for example, demonstrated good activity against drug-resistant strains and favorable pharmacokinetic properties in vivo. nih.gov The target was identified as the NADH-dependent enoyl-acyl carrier protein reductase (InhA), indicating that these derivatives may not require metabolic activation to exert their effect. nih.gov
Similarly, for thieno[2,3-b]pyridine (B153569) analogues, which share a related structural motif, substituent effects are also well-documented. In a study on hepatic gluconeogenesis inhibitors, replacing a trifluoromethyl (CF3) group in the thienopyridine core improved potency. managedhealthcareexecutive.com Further optimization led to compounds with significant inhibitory effects on hepatic glucose production, highlighting the importance of substituent choice in fine-tuning biological activity. managedhealthcareexecutive.com For anti-inflammatory applications, the introduction of specific aryl groups at the 6-position of 3-amino-thieno[2,3-b]pyridine derivatives resulted in potent inhibitors of nitric oxide (NO) production. mdpi.com
The following interactive table summarizes key research findings on the impact of substituent variations on the molecular functionality of thieno[3,2-b]pyridine and related scaffolds.
| Scaffold/Derivative Class | Therapeutic Target/Application | Key Substituent Effects | Resulting Compound Examples | Reference(s) |
| Thieno[3,2-b]pyridine | Kinase Inhibition (Haspin, CDKL) | Mapping chemical space around the core enhances selectivity. | MU1920, MU1464, MU1668 | researchgate.netresearchgate.netthieme-connect.com |
| Thieno[3,2-b]pyridinone | Anti-Tuberculosis (InhA inhibition) | Specific substitutions from scaffold hopping strategy confer potent activity. | Compound 6c , Compound 6i | nih.gov |
| Thieno[2,3-b]pyridine | Hepatic Gluconeogenesis Inhibition | Replacement of CF3 group improves potency. | Compound 8e , Compound 9d | managedhealthcareexecutive.com |
| 6-Aryl-3-amino-thieno[2,3-b]pyridine | Anti-inflammatory (NO production inhibition) | Introduction of specific aryl groups at the 6-position enhances activity. | Compound 1f , Compound 1o | mdpi.com |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Anti-Tuberculosis | Substitutions at both 4- and 6-positions are necessary for activity. Trifluoromethyl at C4 and H-bond acceptors at C6 are optimal. | Compound 15f , Compound 17a | nih.gov |
Stereochemical Considerations and Chiral Synthesis for Derivatives
The introduction of stereocenters into thieno[3,2-b]pyridine derivatives can have a significant impact on their biological activity and selectivity. Stereoisomers of a compound can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. Therefore, the stereoselective synthesis of thieno[3,2-b]pyridine derivatives is an important aspect of their development as therapeutic agents.
While specific examples for Thieno[3,2-b]pyridin-2-ylmethanol are not extensively documented, general strategies for the stereoselective synthesis of related thienopyridine systems have been reported. For instance, a stereoselective tandem synthesis of thiazolo-fused thienopyridines has been achieved through a gold(III)-catalyzed regioselective 6-endo-dig ring closure. nih.gov This method allows for the creation of complex fused heterocyclic systems with defined stereochemistry.
Another approach involves the Staudinger reaction of 6,7-dihydrothieno[3,2-c]pyridine (B124271) derivatives, which leads to the stereoselective formation of racemic cis-cycloadducts where the thienopyridine core is fused with a β-lactam ring. researchgate.netthieme-connect.com This reaction proceeds in a diastereospecific manner, exclusively yielding the cis-cycloadduct. thieme-connect.com Such conformationally constrained analogues are of interest for exploring the three-dimensional requirements of biological targets. The creation of two new stereocenters in this process highlights the potential for generating structural diversity. thieme-connect.com
The development of synthetic methods that allow for the controlled introduction of chiral centers is crucial for systematically studying the SAR of stereoisomers and identifying the eutomer, the stereoisomer with the desired pharmacological activity.
Conformational Flexibility and Rigidification Strategies
The conformational flexibility of the thieno[3,2-b]pyridine scaffold and its derivatives plays a critical role in their interaction with biological targets. While a certain degree of flexibility can be advantageous for adopting an optimal binding conformation, excessive flexibility can lead to a loss of binding affinity due to entropic penalties. Therefore, conformational rigidification is a key strategy in rational drug design to lock the molecule in its bioactive conformation.
One approach to achieve this is through the creation of fused ring systems. By cyclizing flexible side chains, the number of freely rotatable bonds is reduced, leading to a more rigid structure. This strategy has been explored for the related thieno[3,2-d]pyrimidinone scaffold, which can be considered a conformationally restricted analogue of more flexible amidothiophene derivatives. acs.org The design of these rigid analogues, locking the molecule in specific conformations, allowed for the identification of the likely bioactive conformation of the parent flexible compounds. acs.org
The synthesis of fused tricyclic thienopyridines through cycloaddition reactions is another example of a rigidification strategy. thieme-connect.com These conformationally constrained analogues are valuable tools for probing the size and shape of enzyme active sites and receptor binding pockets. By comparing the activity of a flexible parent molecule with its rigid counterparts, researchers can deduce the geometry required for optimal biological activity.
Design Principles for Enhancing Selectivity and Specificity
Achieving selectivity and specificity is a primary goal in drug design to minimize off-target effects and enhance the therapeutic index of a drug candidate. For thieno[3,2-b]pyridine-based compounds, several design principles have been successfully applied to enhance their selectivity, particularly in the domain of kinase inhibitors.
A key principle is the design of ATP-competitive but not ATP-mimetic inhibitors. researchgate.netresearchgate.net The thieno[3,2-b]pyridine core provides a template that has a weak interaction with the highly conserved kinase hinge region. This allows the molecule to be anchored in the back pocket of the ATP-binding site, a region that is more variable among different kinases. researchgate.netresearchgate.net By targeting these less conserved regions, a higher degree of selectivity can be achieved.
Mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore is another crucial strategy. researchgate.netresearchgate.net Systematic variation of substituents at different positions of the scaffold allows for the fine-tuning of interactions with specific amino acid residues in the target kinase. This approach has led to the development of highly selective inhibitors for underexplored protein kinases such as Haspin and CDKLs. researchgate.netresearchgate.netthieme-connect.com The isomers MU1464 and MU1668, for example, demonstrate that even subtle changes in substituent placement can lead to profoundly different binding modes while maintaining high kinome-wide selectivity. researchgate.netresearchgate.net
Furthermore, in the context of anti-tuberculosis agents based on the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) scaffold, a "steep" SAR was observed, where small structural modifications resulted in large changes in biological activity. nih.gov This suggests that highly specific interactions are at play. The finding that substitutions at both the 4- and 6-positions are necessary for activity, with a trifluoromethyl group at the 4-position and hydrogen bond acceptors at the para-position of a 6-aryl substituent being optimal, provides clear design principles for enhancing potency and potentially selectivity against the mycobacterial target. nih.gov
Prodrug Strategies for Modulating Molecular Activity
Prodrug strategies are a valuable tool in drug discovery to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. rsc.orgnih.gov This approach involves chemically modifying the active drug to form an inactive derivative that is converted back to the active form in vivo through enzymatic or chemical transformation. acs.org For thienopyridine derivatives, prodrug strategies have been notably successful, particularly for antiplatelet agents. mdpi.comnih.gov
The well-known antiplatelet drugs clopidogrel (B1663587) and prasugrel (B1678051) are thienopyridine prodrugs. managedhealthcareexecutive.comnih.gov These molecules are inactive in their administered form and require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to generate their active metabolites, which then irreversibly inhibit the P2Y12 receptor on platelets. researchgate.netnih.gov This strategy addresses the challenge of delivering a reactive thiol-containing active metabolite.
More recently, amino acid prodrugs of 2-hydroxytetrahydrothienopyridine have been designed as novel P2Y12 receptor inhibitors. mdpi.com The rationale behind this approach is that the amino acid promoiety can be conveniently hydrolyzed by enzymes in vivo, releasing the active drug. Amino acids are generally considered safe and can improve oral delivery and provide sustained release. mdpi.com Several of these amino acid prodrugs displayed good antiplatelet activity in preclinical studies, with some showing a potentially better safety profile (less bleeding time) compared to existing drugs like prasugrel. mdpi.com
These examples demonstrate the utility of prodrug strategies for thienopyridine scaffolds to modulate their activity, improve their drug-like properties, and enhance their therapeutic potential. nih.gov
Diverse Applications and Functional Material Development Based on Thieno 3,2 B Pyridine 2 Ylmethanol and Its Core
Molecular Probes for Biochemical Pathways
Derivatives of the thieno[3,2-b]pyridine (B153574) core have been instrumental in creating molecular probes to investigate and modulate complex biological processes.
Pre-mRNA Splicing Modulation: While specific studies on Thieno[3,2-b]pyridin-2-ylmethanol's direct role in pre-mRNA splicing modulation are not prevalent in the reviewed literature, the broader class of thienopyridines has been explored for their potential to interact with biological systems. The structural motif is recognized for its drug-like properties, suggesting its utility in developing molecules that could target components of the splicing machinery. Further research is needed to specifically link thieno[3,2-b]pyridine derivatives to this pathway.
Echinomycin Biosynthesis: In the field of antibiotic biosynthesis, the thieno[3,2-b]pyridine core has been utilized as a synthetic building block. Specifically, thieno[3,2-b]pyridine-5-carbonyl has been incorporated into the structure of echinomycin, a quinoxaline (B1680401) antibiotic. nih.gov By feeding Streptomyces echinatus with the corresponding thieno[3,2-b]pyridine-5-carboxylic acid, researchers were able to produce novel mono- and bis-substituted derivatives of echinomycin. nih.gov This directed biosynthesis approach demonstrates the potential of the thieno[3,2-b]pyridine scaffold to generate novel antibiotic analogues with potentially altered biological activities.
Enzyme and Receptor Target Modulation
The thieno[3,2-b]pyridine core is a prominent scaffold in the design of inhibitors and modulators for various enzymes and receptors, many of which are implicated in disease.
Kinase Inhibitors: The thieno[3,2-b]pyridine scaffold has proven to be a valuable template for developing highly selective protein kinase inhibitors. researchgate.netnih.gov Kinases are key regulators of cellular signaling, and their aberrant activity is often linked to cancer. researchgate.netnih.gov Researchers have synthesized series of thieno[3,2-b]pyridine derivatives that exhibit potent and selective inhibition of underexplored kinases like Haspin. researchgate.netnih.gov Notably, the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, leading to high selectivity. researchgate.netnih.gov For example, compound MU1920, a Haspin inhibitor based on this scaffold, has been identified as a quality chemical probe suitable for in vivo studies. researchgate.netnih.gov Additionally, thieno[3,2-d]pyrimidine (B1254671) derivatives have been identified as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3), showing potential in treating invasive cancers and acute myeloid leukemia. acs.org Another series of N3-arylmalonamides based on the thieno[3,2-b]pyridine structure have demonstrated low nanomolar IC50 values against c-Met and VEGFR2 tyrosine kinases. nih.gov
Pyruvate (B1213749) Kinase M2 Activators: The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in the altered metabolic state of cancer cells, often referred to as the Warburg effect. nih.gov Activation of PKM2 is a potential therapeutic strategy to revert cancer cell metabolism to a more normal state. nih.govnih.gov Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been identified as a chemotype capable of activating PKM2. nih.govnih.gov These compounds represent a significant development in the search for small molecule activators targeting this cancer-specific enzyme. nih.govnih.gov
Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibitors: Thieno[2,3-b]pyridine (B153569) derivatives have been discovered as potential inhibitors of phosphoinositide-specific phospholipase C (PLC) isoforms. nih.govrsc.org These enzymes are involved in cellular signaling and have been implicated in cancer. nih.govresearchgate.net Virtual high-throughput screening identified these compounds, and subsequent studies have shown their growth inhibitory effects on various human tumor cell lines. nih.govrsc.org The mechanism is thought to involve the disruption of phospholipid metabolism through the inhibition of PI-PLC. researchgate.net
Enoyl-ACP Reductase Inhibitors: The NADH-dependent enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized as potent inhibitors of InhA. nih.gov These compounds exhibit significant anti-mycobacterial activity, with some showing efficacy in macrophage models of infection and low cytotoxicity, making them a promising new chemotype for the development of anti-tuberculosis agents. nih.gov
Sirtuin Modulators: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes and are considered therapeutic targets for various diseases. nih.govnih.gov Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent, low nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org These compounds were discovered using encoded library technology and represent a novel class of sirtuin inhibitors with potential for further development as chemical probes to study sirtuin biology. acs.org
Table 1: Thieno[3,2-b]pyridine Derivatives in Enzyme and Receptor Modulation
| Derivative Class | Target | Application | Key Findings |
|---|---|---|---|
| Thieno[3,2-b]pyridine derivatives | Protein Kinases (e.g., Haspin, CDKLs) | Cancer Therapy, Chemical Biology | Highly selective inhibitors with variable binding modes. researchgate.netnih.gov |
| Thieno[3,2-d]pyrimidine derivatives | FAK, FLT3 | Cancer Therapy | Dual inhibitors with potential against invasive cancers and AML. acs.org |
| N3-arylmalonamides | c-Met, VEGFR2 | Cancer Therapy | Low nanomolar IC50 values in vitro. nih.gov |
| Thieno[3,2-b]pyrrole[3,2-d]pyridazinones | Pyruvate Kinase M2 (PKM2) | Cancer Therapy | Activators that revert cancer cell metabolism. nih.govnih.gov |
| Thieno[2,3-b]pyridine derivatives | PI-PLC | Cancer Therapy | Growth inhibitory effects on tumor cell lines. nih.govrsc.org |
| Thieno[3,2-b]pyridinone derivatives | Enoyl-ACP Reductase (InhA) | Tuberculosis Treatment | Potent anti-mycobacterial activity. nih.gov |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Metabolic and Neurodegenerative Diseases | Potent, low nanomolar pan-inhibitors. acs.org |
Supramolecular Chemistry and Self-Assembly for Advanced Functional Materials
The thieno[3,2-b]thiophene (B52689) core, a close structural relative of thieno[3,2-b]pyridine, has been utilized in the construction of metallo-supramolecular polymers (Fe-MSPs). nih.gov These materials are formed through the self-assembly of unimers containing the thieno[3,2-b]thiophene central unit and terpyridine end-groups with iron(II) ions. nih.gov The resulting polymers exhibit interesting electrochromic properties, meaning they can reversibly change color upon application of an electric field. The rigid and coplanar structure of the thieno[3,2-b]thiophene unit facilitates better conjugation, which is advantageous for these applications. nih.gov This research highlights the potential of thieno-fused heterocyclic systems in the development of advanced functional materials for applications such as smart windows and optical displays.
Organic Electronic Materials
The electron-rich and planar nature of the thieno[3,2-b]pyridine and related thieno-fused scaffolds makes them excellent candidates for use in organic electronic devices.
Hole Transport Materials: Thieno[3,2-b]thiophene and thienoimidazole-pyridine based structures have been successfully employed as hole transport materials (HTMs) in perovskite solar cells (PSCs). frontiersin.orgrsc.orgncu.edu.tw These materials play a crucial role in extracting and transferring the photogenerated holes from the perovskite layer to the electrode. frontiersin.org The rigid and electron-delocalized skeleton of the thieno-fused core contributes to efficient charge transport. frontiersin.org Novel HTMs incorporating these scaffolds have led to PSCs with high power conversion efficiencies. rsc.orgncu.edu.tw
π-Bridge Components: The thieno[3,2-b]thiophene unit is also used as a π-bridge in the design of conjugated materials for organic electronics. frontiersin.org Its ability to extend molecular conjugation makes it a valuable building block for creating materials with tailored electronic and optical properties. frontiersin.org
Table 2: Thieno-fused Scaffolds in Organic Electronics
| Scaffold | Application | Device | Key Properties |
|---|---|---|---|
| Thieno[3,2-b]thiophene | Hole Transport Material | Perovskite Solar Cells | High hole mobility, good thermal stability. frontiersin.org |
| Thienoimidazole-pyridine | Hole Transport Material | Perovskite Solar Cells | Enhanced interface contact, high power conversion efficiency. rsc.orgncu.edu.tw |
| Thieno[3,2-b]thiophene | π-Bridge Component | Organic Electronic Materials | Extends molecular conjugation, tunable electronic properties. frontiersin.org |
Applications in Chemical Biology Research Tools
The development of highly selective kinase inhibitors based on the thieno[3,2-b]pyridine scaffold, such as the Haspin inhibitor MU1920, provides valuable chemical probes for studying the biological roles of these enzymes. researchgate.netnih.gov These tools can be used to dissect complex signaling pathways and validate new therapeutic targets. The ability to create potent and selective modulators for a variety of biological targets underscores the importance of the thieno[3,2-b]pyridine core in chemical biology research. The versatility of this scaffold allows for the generation of diverse compound libraries, which can be screened to identify new probes and potential drug candidates for a wide range of diseases.
Future Perspectives and Emerging Avenues in Thieno 3,2 B Pyridine 2 Ylmethanol Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of thieno[3,2-b]pyridine (B153574) derivatives has been an area of active research, with various methods being developed to construct this fused heterocyclic system. A common strategy involves the closure of the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or vice-versa. nih.gov
One established method for the synthesis of the thieno[3,2-b]pyridine core involves the reaction of 3-aminothiophene derivatives with 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of ethyl 3-aminothiophene-2-carboxylate with diketene (B1670635) has been utilized to form a pyridinone ring, which can be further modified.
A patent describes a process for preparing thieno-pyridine derivatives, which may be applicable to the synthesis of Thieno[3,2-b]pyridin-2-ylmethanol. google.com Additionally, a metal-free denitrogenative transformation reaction of 1,2,3-triazoles has been developed for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, a strategy that could potentially be adapted for the thieno[3,2-b] isomer. nih.gov
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods. This includes the use of one-pot reactions, microwave-assisted synthesis, and flow chemistry to reduce reaction times, improve yields, and minimize waste. The exploration of novel catalysts, such as metal-organic frameworks (MOFs) and nanocatalysts, could also lead to more selective and environmentally friendly synthetic routes.
Exploration of Unconventional Reactivity Patterns
The reactivity of the thieno[3,2-b]pyridine system is influenced by the interplay of the electron-rich thiophene ring and the electron-deficient pyridine ring. The methanol (B129727) substituent at the 2-position of the thiophene ring offers a handle for a variety of chemical transformations.
Standard reactions of the hydroxyl group, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification, are expected. However, the proximity of the pyridine nitrogen and the thiophene sulfur may lead to unconventional reactivity. For instance, intramolecular cyclization reactions could be triggered under specific conditions, leading to novel tricyclic systems.
The Vilsmeier-Haack reaction, a mild and efficient method for the formylation of reactive aromatic substrates, has been applied to thiophenes to produce thienopyridines. nih.gov This reaction could potentially be used to introduce functional groups onto the thieno[3,2-b]pyridine core of this compound. Furthermore, cycloaddition reactions involving the thiophene ring could provide access to complex polycyclic structures. researchcommons.org Future studies should explore these possibilities to expand the chemical space accessible from this compound.
Integration with Advanced Analytical Platforms
The characterization and analysis of this compound and its derivatives rely on a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of these compounds. ijrpr.commdpi.com The development of new HPLC methods, including the use of Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), can offer faster analysis times, higher resolution, and improved sensitivity. ijrpr.comwindows.net
Spectroscopic methods are indispensable for structural elucidation. While specific spectral data for this compound are not widely published, the expected characteristics can be inferred. The 1H NMR spectrum would likely show signals for the aromatic protons on the pyridine and thiophene rings, as well as a characteristic signal for the methylene (B1212753) protons of the methanol group. chemicalbook.com Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the molecule. mdpi.com Infrared (IR) spectroscopy would confirm the presence of the hydroxyl group and the aromatic rings.
Future advancements in this area will involve the coupling of chromatographic techniques with high-resolution mass spectrometry (LC-HRMS) for comprehensive impurity profiling and metabolite identification. The use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for unambiguous structure determination of new derivatives.
| Analytical Technique | Purpose | Potential Application for this compound |
| HPLC/UPLC/UHPLC | Separation, Quantification, Purity Assessment | Method development for routine analysis, quality control, and monitoring of synthetic reactions. ijrpr.commdpi.comnih.gov |
| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Elucidation | Confirmation of product identity, fragmentation analysis for structural information. mdpi.com |
| NMR Spectroscopy (1H, 13C, 2D) | Detailed Structural Analysis | Unambiguous determination of the chemical structure and stereochemistry of new derivatives. chemicalbook.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirmation of the presence of key functional groups like -OH, C=N, and C-S. |
| LC-HRMS | Impurity Profiling, Metabolite ID | In-depth analysis of reaction mixtures and biological samples. |
Predictive Modeling for De Novo Design and Optimization
Computational methods are playing an increasingly important role in the design and optimization of new molecules with desired properties. For this compound, predictive modeling can be used to guide the synthesis of new analogs with enhanced biological activity or improved material properties.
In silico docking studies can predict the binding affinity and mode of interaction of Thieno[3,2-b]pyridine derivatives with biological targets such as protein kinases. researchgate.netnih.govresearchgate.net The thieno[3,2-b]pyridine scaffold has been identified as an attractive template for the development of highly selective kinase inhibitors. researchgate.netnih.govresearchgate.net Molecular modeling has been used to understand the structure-activity relationships (SAR) of thieno[2,3-b]pyridine (B153569) analogs as anticancer agents. rsc.org
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of Thieno[3,2-b]pyridine derivatives with their observed biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts. De novo design algorithms can generate novel molecular structures based on the desired pharmacophoric features, providing inspiration for new synthetic targets.
| Modeling Technique | Objective | Application to this compound Research |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Design of new kinase inhibitors or other biologically active molecules. researchgate.netrsc.orgnih.gov |
| QSAR | Correlate chemical structure with biological activity. | Predict the activity of unsynthesized analogs and guide lead optimization. nih.gov |
| De Novo Design | Generate novel molecular structures with desired properties. | Explore new chemical space for drug discovery. nih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the molecule and its complexes. | Understand the stability of ligand-protein interactions over time. |
Synergistic Applications in Multi-functional Systems
The unique properties of the thieno[3,2-b]pyridine scaffold make it a promising building block for the development of multi-functional systems. By incorporating this moiety into larger molecular architectures, it is possible to create materials and molecules with synergistic properties.
In medicinal chemistry, this compound could be incorporated into hybrid molecules that target multiple biological pathways simultaneously. For example, it could be linked to another pharmacophore to create a dual-action drug with improved efficacy or a better side-effect profile. The thienopyridine scaffold has been used to create prodrugs with enhanced antiplatelet activity. nih.gov
In materials science, the thieno[3,2-b]pyridine unit could be used to create novel organic electronic materials. Thienothiophenes, which are structurally related to thienopyridines, have been extensively studied for their applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.gov The introduction of the nitrogen atom in the thieno[3,2-b]pyridine ring can modulate the electronic properties of the material, potentially leading to improved performance. The development of multifunctional polymers incorporating the thieno[3,2-b]pyridine moiety could lead to new materials with interesting optical, electronic, and self-healing properties.
Q & A
Q. What are the common synthetic routes for Thieno[3,2-b]pyridin-2-ylmethanol?
this compound can be synthesized via:
- Thorpe-Ziegler Cyclization : Starting from 3-cyanopyridine-2-thione derivatives, intramolecular cyclization yields thieno[3,2-b]pyridine derivatives .
- Regioselective Lithiation-Bromination : Using 3-methylthiopyridine as a precursor, lithiation followed by bromination enables regioselective functionalization .
- Ketenimine Rearrangement : Ketenimines undergo [1,5]-X sigmatropic rearrangement to form thieno[3,2-b]pyridinones, which can be further reduced .
Q. Key Reagents and Conditions :
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Thorpe-Ziegler | Base (e.g., NaH), THF, reflux | ~75% |
| Lithiation-Bromination | LDA, -78°C; Br₂, quench | ~60% |
Q. How is this compound structurally characterized?
Q. What are the reactivity patterns of this compound in organic transformations?
- Oxidation : Converts the hydroxymethyl group to a carboxylic acid using KMnO₄ in acidic conditions .
- Reduction : LiAlH₄ reduces ester or nitrile groups to alcohols or amines .
- Substitution : NaOMe in methanol facilitates nucleophilic substitution at electrophilic pyridine positions .
Q. Example Transformation Table :
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Oxidation | KMnO₄ (H₂SO₄) | Thieno[3,2-b]pyridine-2-carboxylic acid |
| Reduction | LiAlH₄ (ether) | Amine derivatives |
Advanced Research Questions
Q. How can computational modeling elucidate the electronic structure of this compound?
Molecular modeling (e.g., DFT calculations) predicts:
Q. How to resolve contradictions in reaction outcomes during synthesis?
Q. How to optimize regioselectivity in this compound functionalization?
Q. Regioselectivity Data :
| Substrate | Position Functionalized | Yield |
|---|---|---|
| 3-Methylthiopyridine | 2-Bromination | 85% |
Q. What are potential biomedical applications of this compound derivatives?
- Anticancer Agents : Fluorinated derivatives (e.g., 6-fluoro-2-trifluoromethyl analogs) show cytotoxic activity in vitro .
- Anti-inflammatory Agents : Pyridin-2-ylmethanol scaffolds modulate COX-2 enzyme activity .
- Drug Discovery : Serve as building blocks for kinase inhibitors or GPCR-targeted therapies .
Safety and Best Practices
Q. What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and EN 374-certified gloves .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., LiAlH₄) .
- Waste Disposal : Segregate halogenated byproducts (e.g., brominated intermediates) for specialized disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
